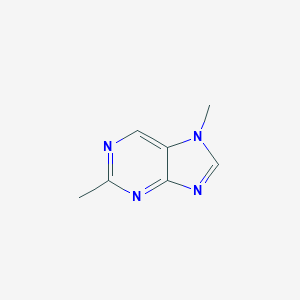

2,7-Dimethyl-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

165062-65-7 |

|---|---|

Molecular Formula |

C7H8N4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

2,7-dimethylpurine |

InChI |

InChI=1S/C7H8N4/c1-5-8-3-6-7(10-5)9-4-11(6)2/h3-4H,1-2H3 |

InChI Key |

WPSLCNRZGGSWFO-UHFFFAOYSA-N |

SMILES |

CC1=NC=C2C(=N1)N=CN2C |

Canonical SMILES |

CC1=NC=C2C(=N1)N=CN2C |

Synonyms |

7H-Purine, 2,7-dimethyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Dimethyl 7h Purine and Its Analogs

Strategies for Direct Methylation at C2 and N7 Positions

Direct methylation of a pre-formed purine (B94841) ring is a common strategy. However, it is crucial to note that in the context of the aromatic purine heterocycle, electrophilic attack, such as methylation, occurs on the nitrogen atoms, which are the most nucleophilic centers. The C2 position, being part of the electron-deficient pyrimidine (B1678525) ring, is not susceptible to direct methylation. Therefore, the methyl group at the C2 position is typically incorporated during the construction of the purine ring itself, as discussed in Section 2.2. This section will focus on the direct methylation of the nitrogen atoms, particularly the challenges and strategies related to achieving N7-selectivity.

The direct alkylation of purines generally leads to a mixture of products, as the purine anion has multiple nucleophilic nitrogen atoms. The most common sites of alkylation are the N9 and N7 positions of the imidazole (B134444) ring. ub.edunih.gov Common methylating agents used in these reactions include methyl iodide (CH₃I) and methyl triflate (CH₃OTf). ub.edunih.gov The reaction is typically carried out in the presence of a base, which deprotonates the purine to form an anion, thereby facilitating the nucleophilic attack on the methylating agent. ub.edu

A significant challenge in the direct alkylation of purines is controlling the regioselectivity between the N7 and N9 positions. Generally, the N9-alkylated product is the thermodynamically more stable isomer and often predominates, while the N7-alkylated isomer is the kinetically favored product. nih.govacs.org The formation of a mixture of N7 and N9 isomers is a common outcome, particularly when using alkyl halides under basic conditions. nih.govnih.govacs.orgbeilstein-journals.org

Several strategies have been developed to influence this regioselectivity. One approach involves the use of sterically hindered bases. For instance, the use of 2,2,6,6-tetramethylpiperidine (B32323) magnesium chloride (TMP·MgCl) has been shown to improve selectivity for N7-methylation of 6-bromopurine. nih.govnih.gov Another strategy involves modifying the purine substrate itself. The presence of bulky substituents on the purine ring can sterically hinder the N9 position, thereby favoring attack at the N7 position. rsc.org

The ratio of N7 to N9 alkylation products is highly dependent on the reaction conditions. By carefully selecting solvents, temperature, and catalysts or bases, the reaction can be steered toward the desired N7-methylated product.

Solvents: The polarity of the solvent plays a critical role. Less polar solvents such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) have been found to improve the selectivity for N7-methylation over N9-methylation. nih.gov In contrast, more polar solvents like N,N-dimethylformamide (DMF), acetone, and acetonitrile (B52724) can favor the formation of the N9 isomer. nih.gov

Temperature: Temperature influences the kinetic versus thermodynamic product distribution. Lower temperatures generally favor the formation of the kinetic N7-isomer. nih.govacs.org Increasing the reaction temperature can lead to the isomerization of the initially formed N7-product to the more stable N9-product, especially in solvents like acetonitrile. nih.govacs.org

Catalysts and Bases: The choice of base is crucial. While common bases like potassium carbonate are often used, specialized bases can enhance regioselectivity. nih.gov As mentioned, sterically demanding bases can direct methylation to the N7 position. nih.govnih.gov In some methods, particularly those involving silylated purine derivatives, Lewis acids such as tin(IV) chloride (SnCl₄) are used as catalysts. nih.govacs.org

| Purine Substrate | Methylating Agent | Solvent | Base/Catalyst | Temperature (°C) | N7:N9 Ratio | Reference |

|---|---|---|---|---|---|---|

| 6-Bromopurine | [11C]CH₃I | Acetone | K₂CO₃ | 140 | 1:1 | nih.gov |

| 6-Bromopurine | [11C]CH₃I | THF | K₂CO₃ | 140 | 2:1 | nih.gov |

| 6-Bromopurine | [11C]CH₃OTf | THF | K₂CO₃ | 100 | Improved N7 selectivity | nih.gov |

| 6-Bromo-7H-purine | [11C]CH₃OTf | Not Specified | TMP·MgCl | Not Specified | Regioselective N7 | nih.govnih.gov |

| 6-Chloropurine (B14466) | tert-Butyl Bromide | DCE | SnCl₄ | Room Temp | Predominant N7 | nih.govacs.org |

| 6-Chloropurine | tert-Butyl Bromide | ACN | SnCl₄ | 80 | Predominant N9 | nih.govacs.org |

Multi-step Synthetic Pathways to the 2,7-Dimethyl-7H-purine Core

Constructing the purine ring system from simpler precursors is a powerful and versatile approach that allows for the precise placement of substituents like the 2-methyl group.

The assembly of the purine ring generally follows one of two main strategies: building the imidazole ring onto a pyrimidine precursor (the Traube synthesis) or, alternatively, forming the pyrimidine ring onto an imidazole precursor.

Traube Purine Synthesis: The most classic and widely used method is the Traube purine synthesis, which starts with a 4,5-diaminopyrimidine. wur.nlthieme-connect.dewikipedia.org The imidazole ring is then formed by cyclization with a one-carbon synthon. To introduce a methyl group at the C2 position, a two-carbon synthon corresponding to an acetyl group is required. However, the classical Traube synthesis typically uses reagents like formic acid to install an unsubstituted C8. For the synthesis of 8-alkylpurines, higher carboxylic acids are used. thieme-connect.de A more relevant approach for C2-substitution involves cyclization of a 4-aminoimidazole-5-carboxamide with a carboxylic acid derivative. avcr.cz

Synthesis from Imidazole Precursors: An effective synthesis of this compound has been achieved starting from 4-nitroimidazole (B12731) derivatives. mdpi.com This multi-step pathway involves transforming a commercially available nitroimidazole into a 4-amino-5-aminomethyl-imidazole intermediate, which is then cyclized to form the desired purine. This method provides an unambiguous route to the N7-substituted purine. In a specific example, this compound was synthesized from the appropriate imidazole precursor in a 49% yield. mdpi.com

This compound (6c):

Yield: 49% mdpi.com

Melting Point: 85°C (from CHCl₃/MeOH) mdpi.com

¹H NMR (CDCl₃): δ = 8.85 (s, 1H, H-6), 8.13 (s, 1H, H-8), 3.95 (s, 3H, NCH₃), 2.84 (s, 3H, CH₃) mdpi.com

¹³C NMR (CDCl₃): δ = 162.8 (C-2), 157.3 (C-4), 148.3 (C-8), 139.4 (C-6), 125.1 (C-5), 32.0 (NCH₃), 25.9 (CH₃) mdpi.com

High-Resolution Mass Spectrometry (HR-MS): calculated for C₇H₈N₄: 148.0749, found: 148.0744 mdpi.com

Another powerful synthetic strategy involves the use of a pre-functionalized purine derivative that can be chemically modified to yield the target compound. This often involves nucleophilic substitution reactions on halopurines. avcr.cz For the synthesis of this compound, a hypothetical but chemically sound pathway would involve:

Synthesis of a 2-methyl-halopurine: A 2-methyl-6-chloropurine can be synthesized via the Traube method, for example, by cyclizing 4,5-diamino-6-chloropyrimidine with an acetic acid derivative.

Regioselective N7-methylation: The resulting 2-methyl-6-chloropurine could then be subjected to regioselective N7-methylation using the conditions described in section 2.1.3, such as using methyl triflate in a less polar solvent like THF at a controlled temperature. nih.gov

Dehalogenation: The final step would be the removal of the chloro group at the C6 position, typically through catalytic hydrogenation, to yield this compound.

This functional group interconversion approach provides a high degree of flexibility and control in accessing specifically substituted purine analogs. avcr.czub.edu

The synthesis of purine scaffolds is a cornerstone of medicinal and biological chemistry, owing to their prevalence in vital biomolecules. Among the various strategies developed for their construction, the Vicarious Nucleophilic Substitution of Hydrogen (VNS) has emerged as a powerful tool for the functionalization of electron-deficient heterocyclic systems, including the precursors to purines. This article delves into the utility of the VNS reaction in the synthesis of purines, with a specific focus on its application towards the synthesis of this compound and its analogs.

3 Utility of Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Purine Synthesis

The Vicarious Nucleophilic Substitution of Hydrogen is a versatile method for the direct introduction of carbon and other substituents onto aromatic and heteroaromatic rings that are activated by electron-withdrawing groups, such as a nitro group. sid.irmdpi.com In the context of purine synthesis, the VNS reaction is particularly valuable as it allows for the functionalization of nitroimidazole precursors, which can then be elaborated into the bicyclic purine system. nih.govmdpi.comyu.edu.jo This approach circumvents the often harsh conditions or multi-step sequences required by classical methods.

The general mechanism of the VNS reaction involves the addition of a carbanion, stabilized by a leaving group (the "vicarious" group), to an electrophilic aromatic ring. Subsequent base-induced β-elimination of the leaving group and a proton from the ring results in the formation of the substituted product. Commercially available 4-nitroimidazole serves as a common starting material for the synthesis of a variety of 7-substituted purines. mdpi.comyu.edu.jo The nitro group at the 4-position activates the C5-position for nucleophilic attack, enabling the introduction of various side chains that are essential for the subsequent cyclization to form the pyrimidine ring of the purine.

A key advantage of the VNS methodology is its ability to introduce functionalized alkyl groups, such as dichloromethyl or isocyanomethyl groups, directly onto the imidazole ring. mdpi.compsu.edu These introduced groups are then readily transformed into functionalities that can participate in cyclization reactions to build the purine core. For instance, a dichloromethyl group can be hydrolyzed to an aldehyde, which can then be converted to an oxime or a Schiff base, setting the stage for the final ring closure. mdpi.compsu.edu

The synthesis of 7-substituted purines often commences with the N-alkylation of 4-nitroimidazole to introduce the desired substituent at the N7 position of the final purine product. For example, reaction of 4-nitroimidazole with methyl iodide or benzyl (B1604629) bromide in the presence of a base like potassium tert-butoxide in DMSO affords N-methyl- or N-benzyl-4-nitroimidazole, respectively. mdpi.com These N-substituted nitroimidazoles are then subjected to the VNS reaction.

A plausible synthetic route to the target molecule, this compound, can be conceptualized starting from the commercially available 2-methyl-4(5)-nitroimidazole. The synthesis would begin with the N-methylation of this precursor to obtain 1,2-dimethyl-4-nitroimidazole. This step is crucial for installing the methyl group at the N7 position of the final purine. Following N-methylation, a VNS reaction would be employed to introduce a one-carbon unit at the C5 position of the imidazole ring. A suitable carbanion for this purpose would be derived from a reagent like chloromethyl phenyl sulfone. The resulting 5-(phenylsulfonylmethyl) derivative would then undergo further transformations. Reduction of the nitro group to an amino group, followed by cyclization with a suitable one-carbon source, such as formic acid or an orthoformate, would lead to the formation of the pyrimidine ring, yielding the desired this compound.

Detailed research findings have demonstrated the successful application of VNS in the synthesis of various purine analogs. For example, the reaction of 1-methyl-4-nitro-1H-imidazole with chloroform (B151607) in the presence of a strong base provides the corresponding 5-dichloromethyl derivative, a key intermediate for purine synthesis. mdpi.com Similarly, the VNS reaction with isonitrile derivatives has been shown to be an efficient method for introducing a functionalized carbon atom at the C5 position, leading to the formation of the purine ring system in good yields. mdpi.com

The table below summarizes representative examples of carbanions and their corresponding precursors used in the VNS reaction for the functionalization of nitroimidazoles, which are key steps in the synthesis of purine analogs.

| Carbanion Precursor | Carbanion | Introduced Group | Reference |

| Chloromethyl phenyl sulfone | PhSO₂CH₂⁻ | -CH₂SO₂Ph | tandfonline.com |

| Chloroform | CCl₃⁻ | -CHCl₂ | mdpi.com |

| Isonitriles (e.g., TosMIC) | TsCH⁻NC | -CH₂NC | mdpi.com |

The subsequent table outlines the general steps and intermediates involved in the synthesis of 7-substituted purines via the VNS methodology, starting from 4-nitroimidazole.

| Step | Reaction | Intermediate | Product | Reference |

| 1 | N-Alkylation of 4-nitroimidazole | 4-Nitroimidazole | N-Alkyl-4-nitroimidazole | mdpi.com |

| 2 | VNS reaction with a carbanion precursor | N-Alkyl-4-nitroimidazole | 5-Substituted-N-alkyl-4-nitroimidazole | mdpi.comtandfonline.com |

| 3 | Reduction of the nitro group | 5-Substituted-N-alkyl-4-nitroimidazole | 4-Amino-5-substituted-N-alkylimidazole | mdpi.com |

| 4 | Cyclization | 4-Amino-5-substituted-N-alkylimidazole | 7-Substituted purine | mdpi.com |

Chemical Reactivity and Derivatization Strategies of 2,7 Dimethyl 7h Purine

Electrophilic Substitution Reactions on the Purine (B94841) Nucleus

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. lumenlearning.commasterorganicchemistry.com In the context of the purine nucleus, the electron-donating nature of the alkyl groups and the electron-rich character of the heterocyclic system generally direct incoming electrophiles. For 2,7-Dimethyl-7H-purine, the methyl groups at the C2 and N7 positions influence the regioselectivity of these reactions.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. lumenlearning.comyoutube.com These reactions typically require a strong electrophile, often generated in situ with the help of a catalyst. libretexts.org For instance, nitration is commonly achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. youtube.comyoutube.com

The methyl groups on the purine ring are generally considered ortho-para directing groups, meaning they tend to direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org However, the specific reactivity of the carbon atoms in the purine ring of this compound towards electrophiles would require specific experimental investigation to determine the precise regiochemical outcome.

Nucleophilic Substitution Reactions at Exocyclic Positions

While the purine ring itself is generally electron-rich, the introduction of leaving groups at exocyclic positions opens avenues for nucleophilic substitution reactions. A common strategy involves the conversion of a substituent, such as a hydroxyl or thiol group, into a better leaving group, like a halide. For instance, 6-chloropurine (B14466) is a versatile intermediate for introducing various nucleophiles at the C6 position. acs.org

In a study on 7-(tert-butyl)-6-chloropurine, the chloro group at the C6 position was successfully displaced by various nucleophiles, demonstrating the feasibility of such transformations on N7-substituted purines. acs.org This suggests that if a suitable leaving group were present on a 2,7-dimethylpurine derivative, similar nucleophilic substitutions could be achieved.

Reactions Involving the Methyl Groups (e.g., Oxidation, Halogenation)

The methyl groups of this compound are potential sites for chemical modification. Oxidation of methyl groups on heterocyclic systems can lead to the formation of aldehydes, carboxylic acids, or hydroxymethyl derivatives, which can then be used in further synthetic transformations. Halogenation of the methyl groups, typically under free-radical conditions, can introduce a handle for subsequent nucleophilic substitution or organometallic coupling reactions.

Acylation and Hydrolysis of Amide Bonds in Derivatives

The synthesis of derivatives of this compound could involve the formation of amide bonds, for example, by reacting an amino-functionalized purine with an acylating agent. These amide bonds can subsequently be hydrolyzed under acidic or basic conditions. Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings, which involves an acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Exploration of Cyclization Reactions to Fused Heterocyclic Systems

Cyclization reactions are powerful tools for constructing complex polycyclic molecules from simpler precursors. Starting from appropriately functionalized this compound derivatives, it is conceivable to build additional fused heterocyclic rings. For instance, thermal or photochemical cyclization of 5-aryl-6-azidopyrimidines is a known method for creating fused deazapurine heterocycles. nih.gov Another approach involves the intramolecular C–H arylation of arylamino-iodopyrimidines catalyzed by a transition metal. nih.gov

A study on the synthesis of polycyclic hetero-fused 7-deazapurine heterocycles utilized a strategy involving the conversion of (het)aryl-pyrimidines to fused deazapurine heterocycles through azidation and subsequent thermal cyclization. nih.govnih.gov This highlights the potential for using azido-functionalized purine derivatives as precursors to fused systems.

Coordination Chemistry: Formation of Metal Complexes with this compound Ligands

Purines are excellent ligands for metal ions due to the presence of multiple nitrogen atoms with lone pairs of electrons. The coordination chemistry of purine derivatives is a rich field with implications in bioinorganic chemistry and catalysis.

Binding Sites of Metal Ions on the Purine Ring System

The nitrogen atoms of the purine ring are the primary binding sites for metal ions. researchgate.net In a study on mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione, it was suggested that these purine derivatives coordinate with metal ions such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) through a nitrogen atom. researchgate.net The specific nitrogen atom involved in coordination can be influenced by steric and electronic factors. For this compound, potential coordination sites would include the N1, N3, and N9 positions. The presence of the methyl group at N7 might sterically hinder coordination at this position.

The coordination number of the metal ion and the geometry of the resulting complex are influenced by the nature of the metal ion, the solvent, and the other ligands present. core.ac.ukyoutube.com For instance, studies on metal ion solvation have shown that the coordination number can vary between the solution and solid states. core.ac.uk

Stereochemical Aspects of Complex Formation

Currently, there is a notable absence of specific research data in publicly accessible scientific literature concerning the stereochemical aspects of complex formation involving this compound. While the broader field of purine chemistry includes extensive studies on the coordination and complexation behavior of various purine derivatives with metal ions and other molecules, specific investigations into the stereoisomeric interactions and chiral recognition of this compound in complex formation are not documented.

The inherent asymmetry in substituted purine systems can, in principle, lead to the formation of stereoisomers (enantiomers or diastereomers) when complexed with other chiral entities or when forming coordination complexes with metals that result in chiral geometries. The spatial arrangement of the methyl groups at the N7 and C2 positions of the purine ring could influence the orientation and binding affinity of ligands, potentially leading to stereoselectivity in complexation reactions. However, without experimental or computational studies on this compound, any discussion on this topic remains speculative.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2,7-Dimethyl-7H-purine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the structure of this compound. The chemical shifts (δ) observed in these spectra are indicative of the electronic environment of each proton and carbon atom, respectively.

In ¹H NMR, the protons of the two methyl groups (at positions 2 and 7) and the protons on the purine (B94841) ring system (H-6 and H-8) give rise to distinct signals. The integration of these signals confirms the number of protons contributing to each resonance.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.5 | ~20 |

| N7-CH₃ | ~4.0 | ~30 |

| H-6 | ~8.0-8.5 | - |

| H-8 | ~7.5-8.0 | - |

| C2 | - | ~155 |

| C4 | - | ~150 |

| C5 | - | ~120 |

| C6 | - | ~145 |

| C8 | - | ~140 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are essential for confirming the precise connectivity of atoms within the this compound structure. youtube.comsdsu.educolumbia.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.educolumbia.eduyoutube.com For this compound, HSQC spectra would show correlations between the protons of the methyl groups and their corresponding carbon atoms, as well as between the H-6 and C-6, and H-8 and C-8 atoms. This provides a direct link between the ¹H and ¹³C NMR assignments. sdsu.educolumbia.eduyoutube.com

For the characterization of this compound in the solid state, ¹H–¹⁴N Nuclear Magnetic Resonance–Nuclear Quadrupole Resonance (NQDR) is a powerful technique. wikipedia.orgdu.ac.in NQR spectroscopy is a zero-field NMR method that probes the interaction between the nuclear quadrupole moment of nitrogen-14 (¹⁴N) and the surrounding electric field gradient (EFG). wikipedia.orgdu.ac.in This interaction is highly sensitive to the local electronic environment and molecular structure. wikipedia.org

By combining NQR with NMR, it is possible to obtain detailed information about the nitrogen atoms within the purine ring system. The ¹⁴N NQR frequencies are characteristic of the specific nitrogen environments (e.g., pyrrole-type vs. pyridine-type nitrogens) and can be used to distinguish between different tautomers and isomers in the solid state. This method is particularly valuable for studying hydrogen bonding interactions and packing effects in the crystal lattice of this compound. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of purine derivatives like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound (C₇H₈N₄), the expected m/z for the protonated molecule would be approximately 165.08. By providing an accurate molecular weight, ESI-MS confirms the elemental composition of the compound.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of this compound and for distinguishing it from its isomers.

In an LC/MS analysis, the sample is first injected into an LC column, where different components of the mixture are separated based on their interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for each eluting peak. This allows for the identification of this compound and any impurities or isomers that may be present. For example, LC/MS can readily separate this compound from other dimethylpurine isomers, such as 1,3-dimethylxanthine or theobromine, as they will have different retention times and potentially different fragmentation patterns.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-dimethylxanthine |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive techniques used to identify the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its purine core and methyl substituents.

Expected IR Absorption Bands for this compound:

C-H stretching (methyl groups): Around 2950-3000 cm⁻¹

C=N and C=C stretching (purine ring): In the range of 1500-1650 cm⁻¹

C-N stretching (purine ring): Typically observed between 1200-1400 cm⁻¹

The analysis of hydrogen-bonding interactions in related compounds like uric acid and 9-methyluric acid using IR spectroscopy highlights the sensitivity of this technique to intermolecular forces, which would also be a factor in the solid-state spectrum of this compound. nih.gov

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and heteroatoms. The purine ring system of this compound contains conjugated double bonds and nitrogen atoms with lone pairs of electrons, making it UV-active.

Theoretical and experimental studies on purine and its derivatives, such as 9-methylpurine, show characteristic absorption bands in the UV region. acs.org The position of the methyl group on the purine ring, particularly on the nitrogen atoms, influences the electronic environment and thus the absorption maxima (λmax). For instance, the UV spectra of N7H and N9H purine tautomers exhibit distinct absorption patterns. acs.orgacs.org The N7H tautomer, which is structurally related to this compound, shows a strong absorption at higher energy compared to the N9H tautomer. acs.org

Based on studies of 7H-purine derivatives, this compound is expected to exhibit significant UV absorbance. segarra-marti.com The exact λmax would be influenced by the solvent used for analysis due to solvent-solute interactions.

Hypothetical UV-Vis Spectral Data for this compound in a Polar Solvent:

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| π → π | ~260 - 275 | High |

| n → π | ~290 - 310 | Low |

This table is illustrative and based on data for related purine derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is crucial for assessing its purity and determining its concentration in various samples.

The choice of HPLC method, including the stationary phase (column) and mobile phase, is critical for achieving good separation of purine isomers and related impurities. Reversed-phase HPLC, often with a C18 column, is commonly employed for the analysis of purines. nih.govnih.gov The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.com Gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate compounds with different polarities. nih.gov

The retention time, the time it takes for a compound to elute from the column, is a characteristic feature used for identification under specific chromatographic conditions. For quantification, a detector, most commonly a UV detector set at a wavelength where the analyte absorbs strongly (determined from its UV spectrum), is used. sigmaaldrich.com The area under the chromatographic peak is proportional to the concentration of the compound.

Illustrative HPLC Parameters for Purine Analysis:

| Parameter | Condition | Reference |

| Column | C18 or Silica | nih.govnih.govsigmaaldrich.com |

| Mobile Phase | Buffered Acetonitrile/Water or Ammonium Formate/Acetonitrile | nih.govsigmaaldrich.com |

| Detection | UV at ~270 nm | sigmaaldrich.com |

| Flow Rate | 0.2 - 1.0 mL/min | nih.govsigmaaldrich.com |

This table provides a summary of typical conditions used for purine analysis and is not specific to this compound.

The development of robust HPLC methods is essential for quality control in the synthesis of purine derivatives and for their analysis in complex matrices. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is a critical step in verifying the empirical formula of a newly synthesized compound like this compound. The most common method for organic compounds is combustion analysis. nih.gov In this process, a small, precisely weighed sample is burned in an excess of oxygen, converting the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then quantified.

For this compound, with the molecular formula C₇H₈N₄, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer should closely match these theoretical values to confirm the compound's elemental makeup and purity.

Theoretical Elemental Composition of this compound (C₇H₈N₄):

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 56.73% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.44% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 37.83% |

| Total | 148.169 | 100.00% |

This table presents the calculated theoretical elemental composition.

Any significant deviation between the experimental and theoretical percentages would suggest the presence of impurities or an incorrect structural assignment.

Conductivity and Magnetic Susceptibility Measurements of Purine Complexes

While this compound itself is an organic molecule and not expected to be a significant electrical conductor, its ability to form complexes with metal ions opens up the possibility of creating materials with interesting electronic and magnetic properties. acs.org The purine structure contains several nitrogen atoms that can act as ligands, binding to metal centers.

Conductivity Measurements

Magnetic Susceptibility Measurements

Magnetic susceptibility is a measure of how a material responds to an applied magnetic field. This property is determined by the electronic structure of the substance, specifically the presence of unpaired electrons. nde-ed.orglibretexts.orglibretexts.org

Diamagnetic substances have all their electrons paired and are weakly repelled by a magnetic field. nde-ed.org this compound, as a closed-shell organic molecule, is expected to be diamagnetic.

Paramagnetic substances contain one or more unpaired electrons and are attracted to a magnetic field. nde-ed.org

When this compound forms a complex with a transition metal ion that has unpaired electrons (e.g., Fe(III), Cu(II)), the resulting complex will be paramagnetic. researchgate.net The magnitude of the magnetic susceptibility can provide information about the number of unpaired electrons in the metal center, and thus its oxidation state and electronic configuration. In some cases, magnetic interactions can occur between metal centers in multinuclear complexes, leading to antiferromagnetic or ferromagnetic behavior. acs.org

Expected Magnetic Properties of a Hypothetical Metal Complex of this compound:

| Metal Ion in Complex | Presence of Unpaired Electrons | Expected Magnetic Behavior |

| Zn(II) | No | Diamagnetic |

| Cu(II) | Yes (1) | Paramagnetic |

| High-spin Fe(III) | Yes (5) | Paramagnetic |

This table provides illustrative examples of expected magnetic behavior.

The study of the magnetic properties of purine-metal complexes is a valuable tool for understanding the electronic structure and bonding within these coordination compounds. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,7 Dimethyl 7h Purine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stability of molecules like 2,7-Dimethyl-7H-purine. nih.govrsc.orgaps.org While direct computational studies on this compound are not extensively documented, a wealth of information can be inferred from studies on its isomers and other methylated purine (B94841) derivatives, such as theophylline (B1681296) (1,3-dimethyl-7H-purine-2,6-dione) and caffeine (B1668208) (1,3,7-trimethylxanthine). acs.orgnih.govacs.org

DFT calculations allow for the optimization of the molecular geometry to its lowest energy state, providing insights into bond lengths, bond angles, and dihedral angles. For related purine systems, DFT methods like B3LYP with basis sets such as 6-311++G** have been successfully employed to reproduce experimental data with a high degree of accuracy. acs.org

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical in determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. bohrium.com For instance, in a study on a purine derivative, the HOMO-LUMO gap indicated that the molecule is chemically reactive with significant charge transfer capabilities. bohrium.com The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying electrophilic and nucleophilic sites within the molecule, which is crucial for predicting how it will interact with other molecules. researchgate.net

Natural Bond Orbital (NBO) analysis is another quantum chemical technique that provides information about charge transfer and hyperconjugative interactions within the molecule, further contributing to the understanding of its stability. researchgate.net For example, studies on 2,6-diamine-7H-purine have shown strong anti-bonding interactions that contribute significantly to the molecule's stabilization energy. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Related Purine Derivative (Note: Data is illustrative and based on studies of similar purine structures, not directly on this compound)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.0 eV | Reflects chemical reactivity and stability. bohrium.com |

| Dipole Moment | ~3.5 D | Influences solubility and intermolecular interactions. |

This interactive table is based on typical values found for methylated purine derivatives in computational studies.

Molecular Modeling and Simulation Techniques

Molecular modeling techniques are essential for exploring the conformational landscape and tautomeric preferences of purine derivatives. researchgate.net Purines can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring (N7-H and N9-H). researchgate.netresearchgate.net The relative stability of these tautomers is influenced by substitution patterns, solvent effects, and temperature. researchgate.netnih.gov

For this compound, the methyl group at the N7 position fixes the tautomeric form, preventing the N7-H/N9-H tautomerism commonly observed in other purines. This methylation simplifies the conformational analysis to rotations around single bonds, if any flexible side chains were present.

Computational studies on related purines, like 6-chloropurine (B14466) and 6-methoxypurine, have utilized low-temperature NMR spectroscopy combined with theoretical calculations to determine the populations of different tautomers. researchgate.net These studies reveal that the tautomeric equilibrium is a delicate balance of electronic and steric factors, which can be accurately modeled using computational methods. researchgate.net

The analysis of intermolecular interactions is fundamental to understanding the behavior of this compound in condensed phases and its potential binding to biological targets. The primary non-covalent interactions governing purine derivatives are hydrogen bonding and π-π stacking. nih.govacs.org

While the N7-methylation in this compound removes a potential hydrogen bond donor site, the remaining nitrogen atoms in the purine ring can still act as hydrogen bond acceptors. The aromatic nature of the purine ring system facilitates π-π stacking interactions, where the planar rings of two molecules align face-to-face or face-to-edge.

Computational studies on methylxanthines have demonstrated that methylation significantly influences the balance of these interactions. nih.govacs.org For example, in theobromine, hydrogen bonding is a dominant force, whereas in the more methylated caffeine, π-π stacking interactions become more prominent. nih.govacs.org These interactions are crucial for crystal packing and can be analyzed using techniques like Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts. acs.orgnih.govacs.org DFT is also a key tool for investigating these weak interactions. researchgate.net

Molecular Docking Studies to Predict Binding Modes with Macromolecular Structures (e.g., Enzymes, Receptors, Nucleic Acids)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or other macromolecule. harvard.edunih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.

For this compound, docking studies would involve placing the molecule into the binding site of a target protein (like a kinase, receptor, or enzyme) and calculating the binding affinity based on a scoring function. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

While specific docking studies on this compound are scarce, research on analogous purine derivatives provides valuable insights. For example, docking studies of various purine nucleoside analogs with viral thymidine (B127349) kinases have helped to correlate structural features with binding affinities and substrate activities. harvard.edu Similarly, derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been docked into serotonin (B10506) receptors to understand their psychotropic activities. nih.gov These studies often show that the purine core can form sandwich-like complexes with aromatic amino acid residues in the binding site. harvard.edu

Table 2: Illustrative Molecular Docking Results for a Purine Analog (Note: Data is hypothetical and for illustrative purposes only)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | Leu83, Val35, Ala51 (hydrophobic pocket) |

| Receptor B | -7.2 | Phe168, Tyr288 (π-π stacking) |

| Enzyme C | -6.9 | Asp144 (hydrogen bond), Trp98 (π-stacking) |

This interactive table demonstrates the type of data generated from molecular docking studies.

Predictive Parameters from Computational Chemistry (e.g., TPSA, LogP) for Analog Design

Computational chemistry provides several predictive parameters that are invaluable for the design of new analogs with desired pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Two of the most common parameters are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

TPSA is a measure of the polar surface area of a molecule and is a good predictor of drug absorption and brain penetration. Molecules with a TPSA of less than 140 Ų are generally thought to have good cell permeability. ekb.eg

LogP is a measure of a molecule's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility). It is a critical factor in determining how a drug is distributed in the body and its ability to cross cell membranes.

These parameters can be readily calculated for this compound and its potential analogs using various software packages. By systematically modifying the structure and recalculating these parameters, medicinal chemists can design new compounds with an optimized balance of potency and drug-like properties. For example, in silico prediction of pharmacokinetic properties for a series of xanthine (B1682287) derivatives showed that they adhered to Lipinski's rule of five, indicating good potential for oral bioavailability. dergipark.org.tr

Table 3: Predicted Physicochemical Properties for this compound (Note: These are estimated values based on computational models)

| Property | Predicted Value | Implication for Drug Design |

| Molecular Weight | ~164.18 g/mol | Well within the range for small molecule drugs. |

| TPSA | ~40-50 Ų | Suggests good membrane permeability. |

| LogP | ~0.5 - 1.0 | Indicates a balance of hydrophilicity and lipophilicity. |

| Number of H-bond Donors | 0 | |

| Number of H-bond Acceptors | 3 |

This interactive table provides key computationally predicted parameters for this compound.

Mechanistic Investigations in 2,7 Dimethyl 7h Purine Chemistry

Detailed Reaction Mechanisms for Synthetic Transformations

The synthesis of 2,7-dimethyl-7H-purine can be achieved through various synthetic routes, primarily involving the construction of the purine (B94841) ring system from substituted imidazole (B134444) precursors or by direct methylation of a purine core.

One prominent method involves the cyclization of a 4-aminoimidazole-5-carbaldehyde oxime intermediate. mdpi.com This approach leverages the reactivity of the amino and oxime functionalities on the imidazole ring. The general mechanism proceeds as follows:

Formation of the Imidate Intermediate: The 4-aminoimidazole-5-carbaldehyde oxime is first condensed with an orthoester, such as triethyl orthoformate. This reaction forms an ortho oxime-imidate intermediate (5). mdpi.com

Intramolecular Cyclization: The crucial step is an intramolecular nucleophilic attack by the nitrogen of the oxime moiety on the electrophilic carbon of the imidate's "C=N" double bond. mdpi.com

Aromatization: Following the cyclization, the loss of a proton and subsequent elimination of alcohol and other small molecules leads to the formation of the aromatic purine ring system. This process can sometimes be erratic, with potential side reactions like hydrolysis of the imidate back to the starting amine. mdpi.com

A specific synthesis of this compound has been reported starting from the appropriate 1-methyl-4-nitroimidazole (B145534) derivative, which is converted to 4-amino-1-methylimidazole-5-carbaldehyde oxime. mdpi.com This intermediate is then cyclized to yield the target molecule.

Another fundamental approach is the direct alkylation of a purine or a substituted purine. The regioselectivity of methylation (i.e., whether the methyl group attaches to N7 or N9) is a critical aspect of these syntheses. clockss.org

Activation of Purine: The purine substrate is often treated with a base to deprotonate one of the imidazole ring nitrogens, creating a more nucleophilic species. The choice of base and solvent can influence the site of alkylation.

Nucleophilic Attack: The activated purine then reacts with a methylating agent, such as methyl iodide. In the synthesis of N7-substituted purines, reaction conditions are optimized to favor attack at the N7 position over the thermodynamically more stable N9 position. clockss.orgtandfonline.com For instance, direct alkylation of 6-chloropurine (B14466) often yields a mixture of N7 and N9 isomers. clockss.org

SN2 Reaction: The alkylation typically proceeds via an SN2 mechanism, where the purine nitrogen acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent and displacing a leaving group. nih.gov

The table below summarizes key synthetic strategies for purine derivatives, which are foundational to understanding the synthesis of this compound.

| Starting Material | Key Reagents/Conditions | Intermediate Type | Product Type | Ref |

| 4-Aminoimidazole-5-carbaldehyde oxime | Orthoesters | Oxime-imidate | 7-Substituted Purine | mdpi.com |

| 6-Substituted Purine | Alkyl Halide, Base (e.g., K2CO3) | Deprotonated Purine | N7/N9-Alkylated Purine | clockss.orgnih.gov |

| 4,5-Diaminopyrimidine | Ethyl 2-cyanoacetimidate | Schiff Base | 1,3-Dimethyl-2,6-dioxo-1H-purine | rsc.org |

Mechanisms of Ligand-Metal Coordination in Purine Complexes

The purine ring system of this compound contains several potential donor atoms for coordination with metal ions, specifically the nitrogen atoms of the pyrimidine (B1678525) and imidazole rings. The coordination behavior is dictated by the electronic properties and steric accessibility of these nitrogen atoms.

The primary mechanism of coordination involves the purine acting as a Lewis base, donating a lone pair of electrons from one of its nitrogen atoms to a metal ion, which acts as a Lewis acid. libretexts.org For N7-substituted purines like this compound, the most likely coordination sites are the N1, N3, and N9 positions.

N7-Substitution Effect: The presence of a methyl group at the N7 position blocks this site from coordinating with a metal ion. This steric hindrance and the lack of a lone pair for donation make N7 unavailable. This N7-alkylation directs metal binding to other available nitrogen atoms. nih.gov Studies on similar N-substituted purines, such as acyclovir, show that substitution at a ring nitrogen promotes coordination at other sites. nih.gov

Favored Coordination Sites: In purine nucleosides, metal ion coordination is often favored at the N7 position. However, when N7 is alkylated, as in this compound, the coordination preference shifts. The N1 and N3 atoms in the pyrimidine ring and the N9 atom in the imidazole ring become the principal sites for metal binding. The specific site of coordination can be influenced by the nature of the metal ion, the solvent, and the presence of other ligands. nih.gov

Chelation: In certain contexts, particularly with functionalized purines, the molecule can act as a bidentate ligand, forming a chelate ring with the metal ion. For instance, acyclic nucleoside phosphonates containing a purine moiety can form chelated species involving a purine nitrogen (like N7) and a phosphonate (B1237965) group. nih.gov While this compound itself is a monodentate ligand, this principle highlights the versatility of the purine scaffold in coordination chemistry.

The table below outlines the potential coordination sites of this compound and factors influencing their availability.

| Potential Coordination Site | Ring | Availability for Coordination | Influencing Factors | Ref |

| N1 | Pyrimidine | Available | Electron-rich, potential for M-N bond formation. | nih.gov |

| N3 | Pyrimidine | Available | Accessible lone pair for donation. | nih.gov |

| N7 | Imidazole | Blocked | Occupied by a methyl group. | nih.gov |

| N9 | Imidazole | Available | Common coordination site in N7-blocked purines. | nih.gov |

Elucidation of Pathways for Chemical Degradation or Rearrangement

N-methylated purines, including this compound, can undergo chemical degradation or rearrangement under specific conditions, such as exposure to heat or strong acids/bases.

Thermal Rearrangement: A common transformation for N-alkylated purines is thermal rearrangement. When heated, quaternary N-methylated purinium salts can undergo dealkylation and subsequent trans-alkylation. rsc.orgrsc.org For example, heating 7,9-dimethylhypoxanthinium iodide leads to the loss of methyl iodide, resulting in a mixture of 9-methylhypoxanthine (B56642) and the 7-methyl isomer. rsc.orgrsc.org This suggests a potential pathway for the isomerization of this compound to its more stable 2,9-dimethyl-7H-purine isomer under thermal stress, likely proceeding through a quaternary intermediate.

The mechanism for this type of rearrangement often involves:

Quaternization: Formation of a quaternary purinium salt, for example, by further methylation.

Dealkylation: Loss of an alkyl group (e.g., as methyl iodide) from one nitrogen atom. rsc.orgrsc.org

Re-alkylation: The liberated alkylating agent attacks a different nitrogen atom on the purine ring, leading to an isomeric product. rsc.orgrsc.org

A similar thermal lactim-lactam rearrangement has been observed in alkoxypurines, further highlighting the potential for structural reorganization within the purine core upon heating. clockss.orgpublish.csiro.au

Hydrolytic Degradation (Depurination): N7-methylation of purines, particularly in the context of nucleosides, can render the glycosidic bond susceptible to hydrolysis. pnas.org This process, known as depurination, involves the cleavage of the bond between the purine base and the sugar moiety. While this compound is not a nucleoside, the principle of N7-alkylation labilizing the purine structure is relevant. N7-alkylation introduces a positive charge into the imidazole ring, which facilitates nucleophilic attack (e.g., by water) at the C8 position and can encourage hydrolysis or ring-opening reactions under certain pH conditions. pnas.org The hydrolysis of N7-protonated purines is proposed to occur via a unimolecular (SN1) mechanism, forming an oxocarbenium-like ion in the rate-determining step. pnas.org

Ring-Opening Reactions: The imidazole ring of the purine system can be opened under certain conditions. N7-alkylation favors this ring-opening, which can lead to the formation of pyrimidine derivatives known as formamidopyrimidines (Fapys). nih.gov This reaction is particularly noted for N7-alkylated guanine (B1146940) derivatives. The mechanism involves nucleophilic attack at the C8 position, facilitated by the positive charge induced by N7-alkylation.

| Degradation/Rearrangement Pathway | Conditions | Key Mechanistic Feature | Potential Product(s) | Ref |

| Thermal Isomerization | Heating | Dealkylation-realkylation via quaternary intermediate | Isomeric dimethylpurines (e.g., 2,9-dimethyl-7H-purine) | clockss.orgrsc.orgrsc.org |

| Hydrolytic Cleavage | Acidic/Basic pH | Labilization of the purine ring system by N7-methylation | Ring-opened products | pnas.org |

| Imidazole Ring Opening | Basic conditions | Nucleophilic attack at C8, facilitated by N7-alkylation | Formamidopyrimidine derivatives | nih.gov |

Structure Activity Relationship Sar Methodologies in 2,7 Dimethyl 7h Purine Analogs

Principles of Investigating Structural Modifications and their Impact on Molecular Interactions

The investigation into the SAR of 2,7-Dimethyl-7H-purine analogs is founded on the principle that the biological activity of a compound is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. These interactions, which can be covalent or non-covalent (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), are dictated by the arrangement of atoms and functional groups within the molecule.

In the context of this compound analogs, structural modifications are typically explored at various positions of the purine (B94841) ring system. The methyl groups at the N7 and C2 positions are defining features of the core scaffold. The impact of these and other substitutions are systematically studied. For instance, the introduction of different substituents at the C6 and C8 positions can dramatically alter the molecule's interaction with target proteins.

A key aspect of these investigations is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties. This approach helps to probe the specific requirements of the target's binding site. For example, replacing a hydrogen atom with a halogen can alter the electronic properties and steric bulk, influencing binding affinity.

The significance of the substitution pattern is evident in the development of kinase inhibitors. For instance, in a series of 6,7-disubstituted 7H-purine analogues designed as EGFR/HER2 dual tyrosine kinase inhibitors, the purine scaffold served as a replacement for the quinazoline (B50416) core of the established drug lapatinib (B449). indexcopernicus.com The hydrophilic side chain at the N7 position was found to be crucial for optimizing drug-like properties by improving solvent interactions. indexcopernicus.com

Furthermore, in the development of antitubercular agents targeting the DprE1 enzyme, SAR studies of 2,6-disubstituted 7-(naphthalene-2-ylmethyl)-7H-purine derivatives revealed the critical importance of the 7-(naphthalen-2-ylmethyl) substitution for antimycobacterial activity. cuni.cz This highlights how a specific, bulky substituent at the N7 position can be a primary determinant of biological function.

The table below illustrates the impact of substitutions at various positions on the purine ring of different 7H-purine analogs and their resulting biological activity.

| Compound Series | Position of Modification | Type of Modification | Impact on Molecular Interaction/Activity | Target |

| 6,7-disubstituted 7H-purine analogues | C6 | 6-(3-chloro-4-[(substituted pyridin-3-yl) oxy]) anilino group | Essential for binding to the inactive kinase configuration. | EGFR/HER2 |

| 6,7-disubstituted 7H-purine analogues | N7 | (3E)-5-(dimethylamino) pent-3-en-2-ol side chain | Simulates the hydrophilic tail of lapatinib, improving solvent interactions. | EGFR/HER2 |

| 2,6-disubstituted 7-(naphthalene-2-ylmethyl)-7H-purine derivatives | N7 | Naphthalen-2-ylmethyl group | Crucial for antimycobacterial activity. | DprE1 |

| 2,6-disubstituted 7-(naphthalene-2-ylmethyl)-7H-purine derivatives | C2 and C6 | Morpholino, amino, or ethylamino substitutions | Modulate potency and selectivity. | DprE1 |

Correlating Subtle Structural Differences with Modulated Chemical Reactivity

Even minor alterations to the structure of this compound analogs can lead to significant changes in their chemical reactivity and, consequently, their biological activity. The electronic nature of substituents plays a pivotal role in this regard. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the electron density distribution across the purine ring system, affecting its ability to participate in various reactions and interactions.

For example, in a study of purine-hydrazone scaffolds as potential dual EGFR/HER2 inhibitors, the incorporation of EWGs such as 4-cyano, 4-nitro, and 3-trifluoromethyl-4-fluoro on a phenyl ring attached to the purine scaffold enhanced antiproliferative activity. mdpi.com Conversely, the presence of EDGs like 3-methoxy and 4-methoxy-2,5-dimethyl had no significant positive impact or even a negative effect on activity. mdpi.com This suggests that reducing the electron density at specific positions can be favorable for biological activity.

The steric properties of substituents also play a critical role. The introduction of bulky groups can create steric hindrance, preventing the molecule from fitting into a target's binding site. However, in some cases, a bulky group can provide additional beneficial interactions. For instance, a bulky hydrophobic group like a 3-biphenyl moiety demonstrated the greatest potency among a series of N9-unprotected purine derivatives, likely due to enhanced hydrophobic interactions within the target protein's active site. mdpi.com

The position of a substituent is equally important. In a series of purine-based CK2α inhibitors, a 4-carboxyphenyl group at the 2-position of the purine skeleton was found to be important for high activity. jst.go.jp The electronic nature of the substituent on the phenyl group at the 9-position also correlated with activity, indicating that both electronic and steric factors are at play. jst.go.jp

The following table presents data on the inhibitory activity of various purine analogs, illustrating the correlation between structural modifications and biological outcomes.

| Compound ID | Structural Modification | Target | IC50 (µM) |

| 8e ijpsdronline.com | 6-(3-chloro-4-[(pyridin-3-yl)oxy])anilino group at C6 and (3E)-5-(dimethylamino)pent-3-en-2-ol at N7 of a 7H-purine scaffold | EGFR | 0.021 |

| 8e ijpsdronline.com | 6-(3-chloro-4-[(pyridin-3-yl)oxy])anilino group at C6 and (3E)-5-(dimethylamino)pent-3-en-2-ol at N7 of a 7H-purine scaffold | HER2 | 0.019 |

| 19a mdpi.com | 3-biphenyl group on a hydrazone linker from a 9H-purine scaffold | A549 cell line | 0.81 |

| 16b mdpi.com | 3-trifluoromethylphenyl on a hydrazone linker and a cyclopentyl group at N9 of a 9H-purine scaffold | EGFR | 0.06 |

| 22b mdpi.com | 4-fluorophenyl on a hydrazone linker and a cyclopentyl group at N9 of a 9H-purine scaffold | HER2 | 0.03 |

| 12 jst.go.jp | 4-carboxyphenyl at C2 and 4-(dimethylamino)phenyl at N9 of a 7H-purin-8-one scaffold | CK2α | 4.3 |

Rational Design Strategies for Targeted Purine Derivatives

The development of targeted purine derivatives, including analogs of this compound, increasingly relies on rational design strategies. These approaches leverage structural information from the biological target and known ligand-target interactions to design molecules with improved affinity and selectivity.

One common strategy is scaffold hopping , where the core structure of a known inhibitor is replaced with a different scaffold, such as a purine ring, while maintaining the key interacting functional groups. This was successfully employed in the design of 6,7-disubstituted 7H-purine analogues, where the quinazoline core of lapatinib was replaced with a 7H-purine scaffold to create novel EGFR/HER2 inhibitors. indexcopernicus.com

Structure-based drug design utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, to design ligands that fit precisely into the binding site. This approach allows for the optimization of interactions with specific amino acid residues. For instance, in the design of Grp94 inhibitors, the crystal structure of the protein in complex with a purine-based ligand revealed a unique allosteric binding site that could be exploited to achieve selectivity over other Hsp90 paralogs. nih.gov

Fragment-based drug discovery is another powerful technique where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. While not explicitly detailed for this compound in the provided context, this is a widely used strategy in purine-based drug discovery.

Computational methods, such as molecular docking and molecular dynamics simulations , are integral to these rational design strategies. Docking studies can predict the binding mode and affinity of designed compounds, helping to prioritize which molecules to synthesize. For example, docking experiments with purine-based CK2α inhibitors successfully predicted the binding mode and guided the design of more potent compounds. jst.go.jp

The design of 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives as multi-kinase inhibitors also benefited from structure- and ligand-based drug design approaches, leading to the identification of compounds with potent anticancer activity. researchgate.net These strategies highlight a shift from traditional high-throughput screening to a more knowledge-driven and efficient process for discovering novel therapeutic agents based on the versatile purine scaffold.

Solid State Structural Studies of 2,7 Dimethyl 7h Purine and Its Complexes

X-ray Diffraction Analysis for Crystal Structure Determination

For purine (B94841) derivatives, single-crystal X-ray diffraction (SCXRD) is particularly powerful. For instance, studies on theophylline (B1681296) have revealed multiple polymorphic forms and cocrystals, each with a unique crystal structure. The crystal structure of anhydrous theophylline (Form II) has been determined, providing a model for how dimethylated purine rings arrange in the solid state. acs.org Similarly, the structures of numerous purine complexes, such as a cobalt(II) complex with deprotonated theophylline, [Co(C₇H₇N₄O₂)₂(H₂O)₄], have been resolved. iucr.orgnih.gov In this complex, the cobalt ion is coordinated by two theophylline ligands through their N7 atoms and four water molecules, resulting in a distorted octahedral geometry. iucr.orgiucr.org

Such analyses are crucial for confirming the molecular structure and understanding the electronic and steric effects of substitutions on the purine core. researchgate.net

Table 1: Representative Crystallographic Data for a Theophylline Complex Data sourced from a study on Tetraaquabis(1,3-dimethyl-2,6-dioxo-7H-purin-7-ido-κN⁷)cobalt(II). iucr.orgiucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | [Co(C₇H₇N₄O₂)₂(H₂O)₄] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.6304 |

| b (Å) | 13.1897 |

| c (Å) | 9.6670 |

| β (°) | 104.974 |

| Volume (ų) | 939.87 |

Analysis of Crystal Packing and Supramolecular Assembly

The way molecules pack in a crystal and the non-covalent interactions that govern this arrangement are referred to as crystal packing and supramolecular assembly. These features are critical for determining a compound's physical properties, such as solubility and stability. In purine derivatives, hydrogen bonding and π-π stacking are the dominant intermolecular forces. acs.orgacs.org

In the crystal structure of anhydrous theophylline, for example, molecules are linked by N–H···N hydrogen bonds to form v-shaped, one-dimensional tapes. acs.org These tapes are further organized into columns where theophylline dimers are held together by π-π stacking interactions between the purine rings. These columns then interact via weaker C–H···O bonds to build the full three-dimensional structure. acs.org

The formation of cocrystals, where a purine derivative crystallizes with another molecule (a coformer), dramatically alters these interactions. In cocrystals of theophylline with various dicarboxylic acids, the primary interaction shifts to a robust hydrogen bond between the acidic proton of the coformer and a basic nitrogen atom on the theophylline ring. nih.govdiva-portal.org This strategy can be used to engineer materials with improved physical stability. nih.gov The resulting supramolecular structures can range from layered sheets to complex 3D interlocked networks, depending on the coformer used. rsc.org In metal complexes, the coordination bonds to the metal ion become the primary organizing force, with hydrogen bonds involving coordinated water molecules and the purine ligands creating an extended network. iucr.orgnih.gov

Table 2: Key Intermolecular Interactions in a Theophylline Cocrystal Illustrative data based on the analysis of theophylline crystal structures. acs.org

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| Hydrogen Bond | N–H···N catemeric chain | ~2.83 |

| π-π Stacking | Interaction between purine rings of stacked dimers | ~3.48 |

| Hydrogen Bond | C–H···O interaction between columns | ~3.47 |

Polymorphism Studies in Purine Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have significantly different physical properties. The study of polymorphism is particularly important for methylxanthines like theophylline and caffeine (B1668208) due to their pharmaceutical applications. acs.orgnih.gov

Theophylline is known to exist in at least three anhydrous polymorphic forms (I, II, and III) and a monohydrate. worktribe.com These forms can be interconverted under different conditions of temperature and humidity. Form II is the stable form at ambient temperature, while Form I is a high-temperature polymorph. worktribe.com The differences in their crystal lattices lead to variations in their interaction energies and physical stability. For example, the dehydration of theophylline monohydrate can lead to the formation of an anhydrous form (Form III) that has a similar powder X-ray diffraction pattern to the hydrate, suggesting the host lattice remains largely intact. worktribe.com

Crystal engineering strategies, such as cocrystallization, are often employed to control polymorphism and prevent the formation of less stable or undesirable forms, like hydrates. nih.gov Studies on methylxanthines have shown that the number and position of methyl groups on the purine scaffold significantly influence the dominant intermolecular interactions, shifting the balance between hydrogen bonding and π-π stacking, which in turn affects the resulting crystal structure and polymorphic behavior. acs.orgacs.org

Table 3: Comparison of Theophylline Polymorphs Based on findings from thermoanalytical and crystallographic studies. worktribe.com

| Polymorph | Stability Condition | Key Structural Feature |

|---|---|---|

| Form I | High Temperature | Reported to have stronger interaction network than Form II. |

| Form II | Ambient Temperature | Most stable anhydrous form under normal conditions. |

| Form III | Obtained from dehydration of monohydrate | Structurally similar to the monohydrate lattice. |

| Monohydrate | High Relative Humidity | Incorporates water molecules into the crystal lattice. |

Future Research Trajectories for 2,7 Dimethyl 7h Purine

Development of Novel and Efficient Synthetic Routes

The efficient and regioselective synthesis of purine (B94841) derivatives is a cornerstone of purine chemistry. For 2,7-Dimethyl-7H-purine, future research will likely focus on moving beyond classical synthetic methods to more innovative and sustainable approaches.

Current synthetic strategies for substituted purines often involve multi-step procedures starting from pyrimidine (B1678525) or imidazole (B134444) precursors. A significant challenge in the synthesis of N-substituted purines is controlling the regioselectivity of alkylation, which often yields a mixture of N7 and N9 isomers.

Future research should aim to:

Develop Regioselective Methylation Strategies: Investigating novel catalytic systems or directing groups that can selectively promote methylation at the N7 position of a 2-methylpurine precursor would be a significant advancement. This could involve exploring enzymatic catalysis or organometallic catalysts that can differentiate between the nitrogen atoms of the purine core.

Utilize Flow Chemistry: Implementing continuous flow chemistry for the synthesis of this compound could offer benefits such as improved reaction control, enhanced safety, and easier scalability. This approach is particularly advantageous for multi-step syntheses. semanticscholar.org

Green Chemistry Approaches: Future synthetic protocols should prioritize the use of environmentally benign solvents, reduce waste generation, and aim for higher atom economy, aligning with the principles of green chemistry.

Exploration of Undiscovered Chemical Transformations and Derivatization Pathways

The true potential of this compound lies in its capacity to serve as a scaffold for generating diverse chemical libraries. The existing methyl groups at the C2 and N7 positions influence the electronic properties and reactivity of the purine core, opening up unique avenues for further functionalization that are yet to be explored.

Key future derivatization strategies include:

C-H Functionalization: Direct C-H activation at the C6 and C8 positions of the purine ring represents a modern and efficient way to introduce new functional groups (e.g., aryl, alkyl, or heteroaryl moieties) without the need for pre-functionalized starting materials.

Halogenation and Cross-Coupling: Selective halogenation at the C6 or C8 position would provide a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would enable the synthesis of a vast array of derivatives with tailored electronic and steric properties.

Nucleophilic Aromatic Substitution: For derivatives containing a leaving group at the C6 position (such as a chlorine atom), nucleophilic substitution with various amines, thiols, and alcohols can be explored to generate libraries of 6-substituted 2,7-dimethylpurine analogues. cuni.cz

Modifications of the Imidazole Ring: While the N7 position is methylated, exploring reactions at the N9 position, potentially through rearrangement or by starting with a different precursor, could yield novel isomers with distinct biological profiles. mdpi.com

These derivatization strategies are crucial for building structure-activity relationships (SAR) and optimizing the properties of lead compounds. mdpi.combenthamdirect.com

Advanced Computational Approaches for Deeper Mechanistic Understanding and Prediction

Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental work, saving significant time and resources. ontosight.ai For a relatively unexplored molecule like this compound, computational studies are invaluable.

Future research should leverage:

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's three-dimensional structure, electron distribution, and spectroscopic properties. This information provides a fundamental understanding of its intrinsic reactivity. researchgate.net

Reaction Mechanism Modeling: Computational modeling can elucidate the mechanisms of the synthetic and derivatization reactions described above. By calculating transition state energies and reaction pathways, researchers can optimize reaction conditions and predict the feasibility of novel transformations. oup.com

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested for biological activity, QSAR models can be developed. researchgate.net These models correlate the chemical structure of the compounds with their biological activity, enabling the rational design of more potent and selective molecules.

Molecular Docking and Dynamics: To explore the potential of this compound derivatives as therapeutic agents, molecular docking simulations can predict how these molecules bind to specific biological targets, such as enzymes or receptors. cuni.czresearchgate.net Subsequent molecular dynamics simulations can assess the stability of these interactions over time.

Integration of High-Throughput Screening in Purine Chemistry Research

High-throughput screening (HTS) is an essential technology in modern drug discovery, allowing for the rapid testing of thousands of compounds against biological targets. acs.org The integration of HTS with the synthetic and computational strategies outlined above will be critical for uncovering the biological potential of this compound.

The path forward includes:

Library Synthesis: The derivatization pathways discussed in section 9.2 should be used to create a diverse library of this compound analogues. This library should be designed to cover a broad chemical space. upol.cz

Target-Based Screening: The compound library can be screened against various known biological targets, particularly those where other purine derivatives have shown activity, such as kinases, adenosine (B11128) receptors, and phosphodiesterases. nih.govresearchgate.net

Phenotypic Screening: In addition to target-based approaches, phenotypic screening can identify compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the specific molecular target. This can uncover novel mechanisms of action. nih.gov

Data Analysis and Hit-to-Lead Optimization: The vast datasets generated by HTS require sophisticated data analysis to identify promising "hits." These hits can then be further optimized through iterative cycles of chemical synthesis and biological testing, guided by the computational models described in section 9.3, to develop them into lead compounds.

By systematically pursuing these research trajectories, the scientific community can fully elucidate the chemical and biological landscape of this compound, potentially leading to the development of novel therapeutics and functional materials.

Q & A

What are the most reliable synthetic routes for preparing 2,7-Dimethyl-7H-purine, and how can regioselectivity at the N7 position be ensured?

Methodological Answer:

A common approach involves alkylation of purine precursors under controlled conditions. For example, substituting a purine base (e.g., 2,6-dichloro-9H-purine) with methyl groups requires a polar aprotic solvent (e.g., DMSO), potassium carbonate as a base, and methyl iodide at low temperatures (288–291 K) to favor N7 substitution over N9 . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) effectively isolates the N7 isomer. Monitoring reaction progress with TLC and confirming regioselectivity via H NMR (e.g., methyl group chemical shifts at δ ~3.8–4.0 ppm for N7-substituted purines) is critical .

How can structural and electronic properties of this compound be characterized to resolve ambiguities in tautomeric forms?

Methodological Answer:

Combine spectroscopic and computational methods:

- X-ray crystallography provides unambiguous confirmation of the N7-methyl configuration and molecular packing .

- UV photoelectron spectroscopy (e.g., vertical ionization energy measurements) reveals electronic structure and tautomer stability, as demonstrated for similar purine derivatives .

- Density Functional Theory (DFT) simulations correlate experimental data (e.g., NMR chemical shifts, IR spectra) with theoretical models to identify dominant tautomers .

What strategies mitigate competing substitution reactions during the synthesis of this compound derivatives?

Methodological Answer:

- Use sterically hindered bases (e.g., DBU) to suppress N9 alkylation .

- Optimize solvent polarity and temperature: Lower temperatures (e.g., <300 K) in DMSO favor N7 selectivity .

- Introduce protecting groups (e.g., trityl groups) at reactive sites (e.g., C8) before alkylation .

How does pH influence the stability and reactivity of this compound in aqueous solutions?

Methodological Answer:

- Conduct pH-dependent stability assays : Dissolve the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC over 24–72 hours .

- NMR spectroscopy under varying pH conditions (e.g., H and C) identifies protonation states and decomposition products .

- Compare experimental results with computational pKa predictions (e.g., using MarvinSketch or ACD/Labs) to validate mechanistic pathways .

How can computational modeling predict the biological interactions of this compound with target enzymes?

Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., purine nucleoside phosphorylase) to assess binding affinity .

- Molecular Dynamics (MD) simulations (e.g., GROMACS) evaluate conformational stability and hydrogen-bonding interactions over time .

- Validate predictions with in vitro enzymatic assays measuring IC values .

How should researchers address contradictions in reported spectroscopic data for this compound analogs?

Methodological Answer:

- Cross-validate data using multiple techniques : Compare H/C NMR, HRMS, and IR spectra across studies to identify outliers .